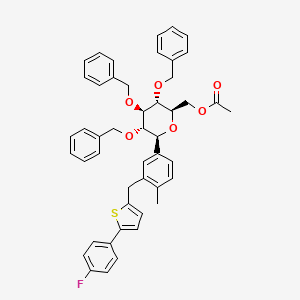
3,4,5-Tris(benzyloxy) Canagliflozin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris(benzyloxy) Canagliflozin Acetate is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity. The compound has a molecular weight of 756.93 and a molecular formula of C47H45FO6S.
Métodos De Preparación
The synthesis of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate involves multiple steps, starting from the appropriate benzyl-protected intermediates. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, and ethyl acetate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3,4,5-Tris(benzyloxy) Canagliflozin Acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4,5-Tris(benzyloxy) Canagliflozin Acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of Canagliflozin Dimer, which is important for studying the properties and efficacy of Canagliflozin.
Biology: The compound is used in biological studies to understand the mechanism of action of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: It is crucial in the development of treatments for type 2 diabetes and obesity, as Canagliflozin has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Canagliflozin and its derivatives.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate is related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion . This helps manage hyperglycemia in patients with type 2 diabetes and reduces the risk of major cardiovascular events .
Comparación Con Compuestos Similares
3,4,5-Tris(benzyloxy) Canagliflozin Acetate can be compared with other SGLT2 inhibitors, such as:
Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Empagliflozin: Also an SGLT2 inhibitor, it is used for the same indications but has different efficacy and safety profiles compared to Canagliflozin.
Ertugliflozin: Another member of the SGLT2 inhibitor class, it is used to manage type 2 diabetes and has unique pharmacological characteristics.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Canagliflozin Dimer, which is essential for studying the properties and efficacy of Canagliflozin.
Propiedades
Fórmula molecular |
C47H45FO6S |
|---|---|
Peso molecular |
756.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H45FO6S/c1-32-18-19-38(26-39(32)27-41-24-25-43(55-41)37-20-22-40(48)23-21-37)44-46(52-29-35-14-8-4-9-15-35)47(53-30-36-16-10-5-11-17-36)45(42(54-44)31-50-33(2)49)51-28-34-12-6-3-7-13-34/h3-26,42,44-47H,27-31H2,1-2H3/t42-,44+,45-,46+,47+/m1/s1 |
Clave InChI |
RQHGQVAZMBRWEH-DTWRDNFSSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















